[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine typically involves the reaction of thien-2-ylmethylamine with pyrrolidine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
This compound sulfate: Another salt form with potential differences in solubility and stability.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various research fields, from chemistry to medicine .
Properties
Molecular Formula |
C9H14N2O2S2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2O2S2/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7,10H2 |
InChI Key |
ZPPACDSJUUHERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CN |
Origin of Product |
United States |
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